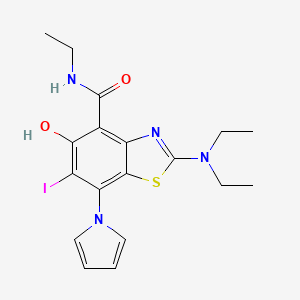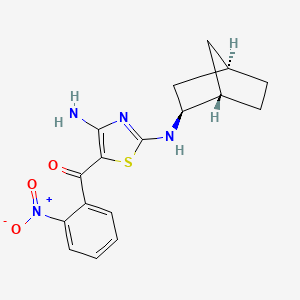
K-Ras(G12C)-Inhibitor 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).
Wissenschaftliche Forschungsanwendungen
Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC)
Der K-Ras(G12C)-Inhibitor hat in klinischen Studien vielversprechende Verbesserungen bei der Behandlung von Patienten mit fortgeschrittenem nicht-kleinzelligem Lungenkrebs (NSCLC) gezeigt, die KRAS-G12C-Mutationen tragen {svg_1}. Die kovalenten KRAS-G12C-Inhibitoren Sotorasib und Adagrasib werden bei dieser Behandlung eingesetzt {svg_2}.
Überwindung von Arzneimittelresistenz
Leider sprechen die meisten Patienten aufgrund von intrinsischer oder erworbener Resistenz, die durch zelluläre, molekulare und genetische Mechanismen verursacht wird, nicht auf die Therapie mit KRAS-G12C-Inhibitoren an {svg_3}. Das Verständnis der Arzneimittelantwort im Tumormikromilieu kann die Entwicklung, Prüfung und klinische Anwendung von KRAS-G12C-Inhibitoren fördern {svg_4}.
Targeting des Proto-Onkoproteins KRAS-G12C
Jüngste Studien haben vielversprechende Ergebnisse für das Targeting des Proto-Onkoproteins KRAS-G12C mit Hilfe von niedermolekularen Medikamenten (Sotorasib und Adagrasib) bei soliden Krebserkrankungen gezeigt {svg_5}.
KRAS-Mutation und -Aktivierung
Das Kirsten-Ratten-Sarkom-Gen (KRAS) gehört zu einem Mitglied der RAS-Familie und seine Mutationen sind genetische Treiber für mehrere Krebsarten, insbesondere Darmkrebs (CRC), Pankreaskarzinom (PDAC) und NSCLC {svg_6}.
Verminderte Lebensfähigkeit und erhöhte Apoptose in Lungenkrebszelllinien
K-Ras(G12C)-Inhibitor 12 wurde verwendet, um die Lebensfähigkeit zu verringern und die Apoptose in mehreren Lungenkrebszelllinien zu erhöhen, die G12C-Mutationen enthalten {svg_7} {svg_8}.
Reduzierung der Assoziation von C-Raf und B-Raf mit Ras
In den Lungenkrebszelllinien H1792 und H358 mit K-Ras (G12C)-Mutation reduzierte K-Ras (G12C)-Inhibitor 12 die Assoziation von C-Raf und B-Raf mit Ras {svg_9}.
Potenzielle Anwendung beim Pankreaskarzinom
Ein neuartiger nicht-kovalenter KRAS-G12D-Inhibitor, MRTX1133, zeigte eine signifikante präklinische Antitumoraktivität in KRAS-G12D-tragenden Tumorzellen, insbesondere im Pankreaskarzinom {svg_10}.
Wirkmechanismus
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of K-Ras(G12C) inhibitor 12 results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of K-Ras(G12C) inhibitor 12 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Biochemische Analyse
Biochemical Properties
K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .
Cellular Effects
K-Ras(G12C) Inhibitor 12 has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of K-Ras(G12C) Inhibitor 12 involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .
Temporal Effects in Laboratory Settings
Over time, K-Ras(G12C) Inhibitor 12 continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells
Dosage Effects in Animal Models
The effects of K-Ras(G12C) Inhibitor 12 vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .
Metabolic Pathways
K-Ras(G12C) Inhibitor 12 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of K-Ras(G12C) Inhibitor 12 is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)



